1,2-二油酰-sn-甘油-3-磷酸乙醇胺-N-(琥珀酰基)(钠盐)

描述

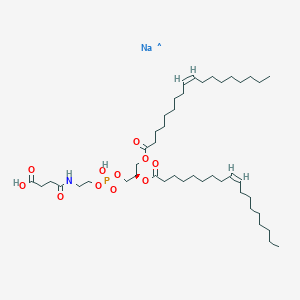

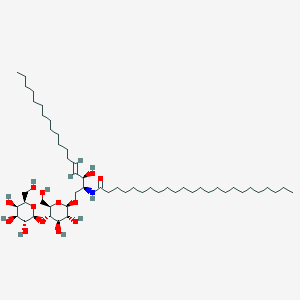

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, often abbreviated as DOPE, is a neutral phospholipid . It has a structure containing 18:1 fatty acids at the sn-1 and sn-2 positions . It is used as an emulsifier to facilitate transmembrane translocation of DNA-liposome complexes . It has also been used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .

Synthesis Analysis

Phosphatidylethanolamine (PE), the primary component of DOPE, is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol . DOPE can form heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents .Molecular Structure Analysis

The empirical formula of DOPE is C41H78NO8P . It has a molecular weight of 744.03 . The InChI key of DOPE is MWRBNPKJOOWZPW-CLFAGFIQSA-N .Chemical Reactions Analysis

DOPE displays sensitivity towards pH change . It forms heterogeneous liposomes with DOTAP, which are used as delivery vehicles for therapeutic agents .Physical And Chemical Properties Analysis

DOPE is a neutral phospholipid . It is sensitive to pH changes . It is primarily used in the reaction of CDP-ethanolamine and diacylglycerol .科学研究应用

Fluorescence Label for Lipid Membranes

DOPE can be used as a fluorescence label for lipid membranes . This application is particularly useful in studies of membrane structures such as liposomes and lipid rafts .

Liposome Creation

Scientists have used DOPE to create liposomes for various experiments . Liposomes are small spherical vesicles that can be used to deliver drugs and genetic material into cells.

Protein Study

DOPE has been used in studying a protein called UCP1 . This protein is crucial for thermogenesis, a process that generates heat in organisms.

Protein Conjugation in Worm Species

DOPE has been used in protein conjugation studies in a worm species identified as Caenorhabditis elegans . This research can help understand the biological processes in these organisms.

Giant Unilamellar Vesicles (GUVs) Formation

DOPE is used to make large vesicles called GUVs for studying how specific proteins deform membranes, also known as septin-induced deformation studies .

Monolayer Spontaneous Curvature Measurement

DOPE has been used to measure the monolayer spontaneous curvature (C0s), which indicates the lipid layer’s shape . An anionic phospholipid enables the hydrophobic surfactant proteins to change spontaneous curvature .

In Vitro Transfection Efficiency

When DOPE is combined with DOTAP, it shows high in vitro transfection efficiency, meaning it effectively transfers genes in lab settings . This property makes it a valuable tool in gene therapy and genetic engineering.

Rapid Merging with Endosomal Lipid Bilayer

DOPE forms a stable lipid layer and rapidly merges with the outer layer of cell membranes known as the endosomal lipid bilayer . This characteristic is beneficial in drug delivery systems where rapid merging with cell membranes is desired.

作用机制

Target of Action

The primary target of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), also known as DOPE, is the lipid bilayer of cells . It is a neutral phospholipid that is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .

Mode of Action

DOPE interacts with its targets by integrating into the lipid bilayer of cells . It forms heterogenous liposomes with other lipids, such as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents .

Biochemical Pathways

DOPE affects the biochemical pathways related to lipid metabolism and membrane trafficking . It is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .

Pharmacokinetics

As a component of liposomes, it is known to enhance the bioavailability of encapsulated drugs .

Result of Action

The incorporation of DOPE into lipid membranes can alter the biophysical properties of the membranes, such as fluidity and permeability . This can influence the function of membrane proteins and the efficacy of drug delivery .

Action Environment

The action of DOPE can be influenced by various environmental factors. For instance, its sensitivity towards pH change has been utilized in the preparation of liposomes and GUVs . Moreover, the storage temperature can affect the stability of DOPE, with a recommended storage temperature of −20°C .

未来方向

属性

InChI |

InChI=1S/C45H82NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,41H,3-16,21-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53);/b19-17-,20-18-;/t41-;/m1./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUORULBPYOKQGA-NFCDTPQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82NNaO11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | |

CAS RN |

111613-33-3 | |

| Record name | 8,10,14-Trioxa-5-aza-9-phosphadotriacont-23-enoic acid, 9-hydroxy-4,15-dioxo-12-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, 9-oxide, sodium salt (1:1), (12R,23Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111613-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)

![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)

![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)

![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)

![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)

![4,8-Dioctyl-2,6-bis-trimethylstannylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B6594462.png)